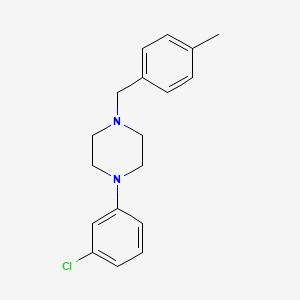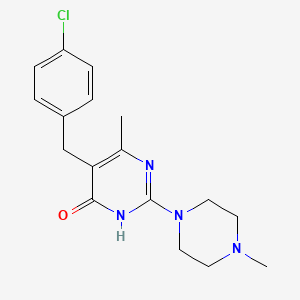![molecular formula C22H23N3O2 B6138037 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6138037.png)
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is a compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been synthesized through various methods. This compound has been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. It has also been reported to inhibit the production of reactive oxygen species and to induce the expression of various genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has advantages and limitations for lab experiments. Its advantages include its ability to inhibit the growth of cancer cells and microorganisms, its ability to induce apoptosis and cell cycle arrest, and its ability to inhibit the activity of various enzymes. Its limitations include its toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for the study of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine. These include the development of more efficient synthesis methods, the study of its mechanism of action, the study of its pharmacokinetics and pharmacodynamics, and the development of more potent and selective analogs. Additionally, the potential use of 2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine as a therapeutic agent for the treatment of cancer and infectious diseases should be explored further.
Métodos De Síntesis
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine can be synthesized through various methods, including the reaction of 2-benzyl-4-morpholinone with 4-(2-chloroethoxy)benzaldehyde followed by reaction with pyrimidine-2-ol. Another method involves the reaction of 2-benzyl-4-morpholinone with 4-(2-bromoethoxy)benzaldehyde followed by reaction with pyrimidine-2-ol. Both methods have been reported to yield good results.
Aplicaciones Científicas De Investigación
2-benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine has been studied for its scientific research applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antifungal and antibacterial activity against various microorganisms.
Propiedades
IUPAC Name |
2-benzyl-4-[(4-pyrimidin-2-yloxyphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-5-18(6-3-1)15-21-17-25(13-14-26-21)16-19-7-9-20(10-8-19)27-22-23-11-4-12-24-22/h1-12,21H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOJBKMISZQTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)OC3=NC=CC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-4-[4-(2-pyrimidinyloxy)benzyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[1-(1H-benzimidazol-1-ylacetyl)piperidin-4-yl]pyrimidin-4(3H)-one](/img/structure/B6137955.png)
![3-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanol](/img/structure/B6137957.png)
![1-cycloheptyl-5-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6137958.png)
![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6137966.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-isobutyl-2-piperazinyl}ethanol](/img/structure/B6137971.png)
![[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6137983.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-pyridinylmethyl)amino]nicotinamide](/img/structure/B6137993.png)

![2-[4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6138004.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B6138015.png)
![N-[(6-methyl-2-pyridinyl)methyl]-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6138018.png)

![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6138061.png)
![2-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6138062.png)